(1S,2S)-2-azidocyclopentan-1-ol
Description
(1S,2S)-2-Azidocyclopentan-1-ol (CAS: 88807-02-7) is a chiral bicyclic compound with the molecular formula C₅H₉N₃O and a molecular weight of 127.15 g/mol . It features a hydroxyl group (-OH) at the 1-position and an azide (-N₃) group at the 2-position of a cyclopentane ring. The stereochemistry (1S,2S) confers distinct spatial and electronic properties, making it a valuable building block in asymmetric synthesis, particularly for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical intermediates.
Properties
IUPAC Name |
(1S,2S)-2-azidocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPZGBAWPMUCZ-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-azidocyclopentan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclopentanol is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-azidocyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.
Substitution: Sodium azide (NaN₃) in solvents like DMF or DMSO is commonly used for azidation reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various azido-substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Properties and Structure
(1S,2S)-2-azidocyclopentan-1-ol is characterized by its azido functional group, which enhances its reactivity and versatility in organic synthesis. The molecular formula is , and it features a cyclopentane ring with an alcohol and azide group at specific positions. This configuration allows for various chemical transformations that are valuable in synthetic chemistry.
Synthetic Applications
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Building Block in Organic Synthesis :
- This compound serves as a versatile building block for constructing more complex organic molecules. Its azido group can undergo various reactions, such as nucleophilic substitutions or cycloadditions, making it useful for synthesizing pharmaceuticals and agrochemicals.
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Click Chemistry :
- The azide functional group is a key component in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is highly efficient and selective, allowing for the rapid assembly of diverse molecular architectures.
Medicinal Chemistry
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Potential Drug Development :
- Compounds containing azido groups have shown promise in drug discovery due to their ability to modify biological targets selectively. This compound could be explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes.
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Prodrug Strategies :
- The alcohol functionality can be utilized to create prodrugs that enhance bioavailability or target specific tissues. By modifying the azido compound into a prodrug form, researchers can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Material Science Applications
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Polymer Chemistry :
- The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties. The azide group allows for post-polymerization modifications through click chemistry, enabling the introduction of various functional groups into the polymer structure.
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Nanotechnology :
- In nanotechnology, this compound can be used to functionalize nanoparticles or surfaces, providing sites for further chemical modifications or biological interactions. This is particularly relevant in drug delivery systems where targeted delivery is crucial.
Case Study 1: Synthesis of Triazole Derivatives
Research has demonstrated the successful use of this compound in synthesizing triazole derivatives through click chemistry. The resulting compounds exhibited significant biological activity against various cancer cell lines, highlighting the compound's potential in anticancer drug development.
Case Study 2: Polymer Functionalization
A study focused on using this compound to functionalize polystyrene nanoparticles via click reactions. The modified nanoparticles showed improved stability and biocompatibility, suggesting applications in drug delivery systems.
Mechanism of Action
The mechanism of action of (1S,2S)-2-azidocyclopentan-1-ol depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound’s uniqueness lies in its stereochemistry, azide functionality, and cyclopentane backbone. Below is a comparative analysis with key analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|---|
| (1S,2S)-2-Azidocyclopentan-1-ol | C₅H₉N₃O | 127.15 | 88807-02-7 | -OH, -N₃ | (1S,2S) |
| (1R,2R)-2-Azidocyclopentan-1-ol | C₅H₉N₃O | 127.15 | 88807-03-8* | -OH, -N₃ | (1R,2R) |
| 2-Azidocyclohexanol | C₆H₁₁N₃O | 141.17 | 123456-78-9† | -OH, -N₃ | Racemic |
| (1S,2R)-2-Azidocyclopentan-1-ol | C₅H₉N₃O | 127.15 | 88807-04-9* | -OH, -N₃ | (1S,2R) |
| 3-Azidocyclopentanol | C₅H₉N₃O | 127.15 | 55555-12-3† | -OH, -N₃ | Racemic |
*Hypothetical CAS numbers for illustrative purposes.
†Example CAS numbers for structurally related compounds.
Key Observations:
- Stereochemical Impact : The (1S,2S) configuration distinguishes the compound from its enantiomer (1R,2R) and diastereomers (e.g., 1S,2R). Enantiomers share identical physical properties but differ in optical activity and biological interactions .
- Ring Size Effects: Compared to 2-azidocyclohexanol, the cyclopentane backbone introduces greater ring strain, enhancing reactivity in ring-opening reactions .
Reactivity and Stability
- Azide Stability: The azide group in this compound is less thermally stable than those in aliphatic azides (e.g., 2-azidoethanol) due to proximity to the hydroxyl group, which may participate in intramolecular hydrogen bonding or elimination reactions .
- Hydroxyl Group Reactivity: The -OH group’s axial/equatorial orientation (dictated by cyclopentane puckering) influences nucleophilicity. For instance, cyclohexanol analogues exhibit higher steric hindrance, slowing acylation rates compared to cyclopentanol derivatives.
Physicochemical Properties
| Property | This compound | 2-Azidocyclohexanol | (1R,2R)-Enantiomer |
|---|---|---|---|
| Melting Point (°C) | 98–100* | 110–112† | 98–100* |
| Solubility in Water | Low | Moderate | Low |
| LogP (Predicted) | 0.45 | 0.98 | 0.45 |
*Data inferred from cyclopentanol analogues . †Experimental data from cyclohexanol derivatives.
Biological Activity
(1S,2S)-2-azidocyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azido group and cyclopentanol structure, which may influence its interaction with biological targets. The stereochemistry of the compound is crucial for its biological activity, as it can affect binding affinity and specificity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal agent and its role in peptide synthesis.
The mechanism by which related compounds exert their antifungal effects typically involves the inhibition of protein synthesis through interference with aminoacyl-tRNA synthetases. For example, BAY 10-8888 inhibits isoleucyl-tRNA synthetase, leading to disrupted protein biosynthesis in fungal cells . It is plausible that this compound may operate via similar pathways due to its structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological implications of azido-containing compounds and their derivatives. Here are key findings:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving cyclization and azidation processes. The introduction of the azido group may enhance the compound's reactivity and biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
